molecular formula C21H25F2N3OS B4350023 7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B4350023
M. Wt: 405.5 g/mol
InChI Key: VTPZPNDSFVDYGC-UHFFFAOYSA-N
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Description

7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes an adamantyl group, a difluoromethyl group, and a mercapto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The pyrido[2,3-d]pyrimidine core can be reduced under hydrogenation conditions.

    Substitution: The adamantyl and difluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced pyrido[2,3-d]pyrimidine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves the inhibition of fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound prevents the activation of downstream signaling pathways that are essential for cell proliferation and survival. This leads to the inhibition of tumor growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is unique due to its combination of an adamantyl group, a difluoromethyl group, and a mercapto group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-(1-adamantyl)-5-(difluoromethyl)-1-propan-2-yl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F2N3OS/c1-10(2)26-18-16(19(27)25-20(26)28)14(17(22)23)6-15(24-18)21-7-11-3-12(8-21)5-13(4-11)9-21/h6,10-13,17H,3-5,7-9H2,1-2H3,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPZPNDSFVDYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C(=CC(=N2)C34CC5CC(C3)CC(C5)C4)C(F)F)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 2
Reactant of Route 2
7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 3
7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 4
7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 5
Reactant of Route 5
7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 6
Reactant of Route 6
7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

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